molecular formula C7H5O2P B14293744 Benzoylphosphanone CAS No. 115739-96-3

Benzoylphosphanone

Cat. No.: B14293744
CAS No.: 115739-96-3
M. Wt: 152.09 g/mol
InChI Key: MXMXVHAQJOTPSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylphosphanone can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with a phosphine reagent under controlled conditions. Another method includes the oxidation of benzoylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzoylphosphanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted benzoyl derivatives .

Scientific Research Applications

Benzoylphosphanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoylphosphanone involves its interaction with molecular targets through its phosphine oxide and benzoyl functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    Benzoylphosphine: Similar in structure but lacks the oxide group.

    Phosphine oxide derivatives: Compounds like diphenylphosphine oxide share the phosphine oxide moiety but have different substituents.

Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

115739-96-3

Molecular Formula

C7H5O2P

Molecular Weight

152.09 g/mol

IUPAC Name

phenyl(phosphoroso)methanone

InChI

InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H

InChI Key

MXMXVHAQJOTPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)P=O

Origin of Product

United States

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